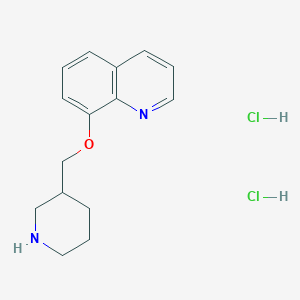
1,8-ナフチリジン-4-カルボニトリル
概要
説明
1,8-Naphthyridine-4-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms.
科学的研究の応用
1,8-Naphthyridine-4-carbonitrile has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
1,8-Naphthyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, which is a key enzyme in the fatty acid synthesis pathway . This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its reaction .
Cellular Effects
1,8-Naphthyridine-4-carbonitrile exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human embryonic kidney cells, 1,8-Naphthyridine-4-carbonitrile has been shown to reduce cytotoxicity and enhance cell viability . Additionally, it modulates the expression of genes involved in the cell cycle and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 1,8-Naphthyridine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enoyl-ACP reductase (InhA) through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival of Mycobacterium tuberculosis . Additionally, 1,8-Naphthyridine-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Naphthyridine-4-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that 1,8-Naphthyridine-4-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 1,8-Naphthyridine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
1,8-Naphthyridine-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 1,8-Naphthyridine-4-carbonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
1,8-Naphthyridine-4-carbonitrile is localized in specific subcellular compartments, where it exerts its activity. It can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows the compound to interact with its target biomolecules effectively .
準備方法
The synthesis of 1,8-Naphthyridine-4-carbonitrile can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
化学反応の分析
1,8-Naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
作用機序
The mechanism of action of 1,8-Naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tuberculosis agent, it targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis. This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bacterium’s death . Molecular docking studies and molecular dynamics simulations have been used to understand the binding pattern and stability of this compound with its target protein .
類似化合物との比較
1,8-Naphthyridine-4-carbonitrile can be compared with other naphthyridine derivatives such as 1,8-naphthyridine-3-carbonitrile and 1,5-naphthyridine. While these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine-3-carbonitrile has been studied for its anti-mycobacterial properties, whereas 1,5-naphthyridine derivatives are explored for their potential in materials science . The unique properties of 1,8-Naphthyridine-4-carbonitrile, such as its specific interactions with biological targets, make it a valuable compound for further research and development .
特性
IUPAC Name |
1,8-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWGVXPRUBOCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure observed in 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile?
A1: The study reveals that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile exhibits a nearly planar molecular geometry. [] This planar structure, largely influenced by the methoxy and nitrile substituents, is significant because it allows for efficient π-π stacking interactions between molecules in the solid state. [] These interactions play a crucial role in determining the compound's solid-state packing, which in turn can influence its physical properties like melting point and solubility.
Q2: How does the crystal structure of 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile influence its solid-state interactions?
A2: The crystal structure analysis shows that 10-methoxybenzo[g]imidazo[1,2-a][1,8]naphthyridine-4-carbonitrile molecules interact with each other through a combination of intermolecular forces. [] Specifically, C—H⋯N and C—H⋯O hydrogen bonds are responsible for forming a three-dimensional polymeric network in the solid state. [] These interactions, along with the aforementioned π-π stacking, contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)

![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)
![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)

![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)

![3-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1468290.png)





